4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline typically involves aromatic nucleophilic substitution reactions. One common method includes the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution is a key reaction, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research has shown its potential as an anticancer agent, particularly as an A2B receptor antagonist.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B adenosine receptor, inhibiting its activity. This inhibition can lead to reduced tumor growth and metastasis by affecting angiogenic factors like basic fibroblast growth factor and vascular endothelial growth factor .
Comparison with Similar Compounds
4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structure and biological activities. Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share the core structure but differ in their substituents, leading to varied biological activities.
Quinoxaline derivatives: These compounds, such as Olaquindox and Carbadox, are known for their antimicrobial properties.
Fluoroquinolones: Compounds like norfloxacin and ciprofloxacin contain a piperazine moiety and exhibit potent antibacterial activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-12-7-5-11(6-8-12)9-23-21-15-16-20-18-10-22(16)14-4-2-1-3-13(14)19-15/h1-8,10H,9H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDSMRRKXZFXJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NOCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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